molecular formula C10H6Cl3NO B598833 3,4,8-Trichloro-5-methoxyquinoline CAS No. 1204811-17-5

3,4,8-Trichloro-5-methoxyquinoline

Cat. No.: B598833
CAS No.: 1204811-17-5
M. Wt: 262.514
InChI Key: YSTQHNNRVFJFKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,8-Trichloro-5-methoxyquinoline is a halogenated quinoline derivative characterized by three chlorine substituents at positions 3, 4, and 8, and a methoxy group at position 3. Quinoline derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and antimalarial effects, which are influenced by substituent patterns and electronic effects .

Properties

CAS No.

1204811-17-5

Molecular Formula

C10H6Cl3NO

Molecular Weight

262.514

IUPAC Name

3,4,8-trichloro-5-methoxyquinoline

InChI

InChI=1S/C10H6Cl3NO/c1-15-7-3-2-5(11)10-8(7)9(13)6(12)4-14-10/h2-4H,1H3

InChI Key

YSTQHNNRVFJFKC-UHFFFAOYSA-N

SMILES

COC1=C2C(=C(C=C1)Cl)N=CC(=C2Cl)Cl

Synonyms

5-Methoxy-3,4,8-trichloroquinoline

Origin of Product

United States

Comparison with Similar Compounds

4,8-Dichloro-5-methoxyquinoline (CAS: 63010-44-6)

  • Structure : Dichlorinated at positions 4 and 8, with a methoxy group at position 4.
  • Properties: Reduced halogenation compared to 3,4,8-Trichloro-5-methoxyquinoline likely decreases lipophilicity and alters receptor binding. Safety data sheets indicate regulatory compliance challenges due to halogen content .
  • Applications : Used as an intermediate in pharmaceutical synthesis .

5-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride (CAS: 1251925-38-8)

  • Structure: Features a partially saturated quinoline ring (tetrahydroquinoline) with chlorine at position 5 and methoxy at position 6.
  • Properties : The saturated ring enhances solubility but reduces aromatic interactions critical for biological activity. Molecular weight: 234.12 g/mol .
  • Synthesis : Prepared via cyclization and hydrochlorination, differing from the trichloro derivative’s synthetic routes .

8-Chloro-3,4-dibromo-5-methoxyquinoline

  • Structure : Bromine at positions 3 and 4, chlorine at 8, and methoxy at 5.
  • No explicit safety data available .

Functional Group Modifications

4-Amino-5-chloro-8-methoxyquinoline (CAS: 1189107-27-4)

  • Structure: Amino group at position 4 replaces one chlorine in this compound.
  • Properties: The amino group introduces hydrogen-bonding capacity, improving solubility (Molecular formula: C₁₀H₉ClN₂O) .
  • Biological Relevance: Amino-substituted quinolines often exhibit enhanced antimicrobial activity compared to fully halogenated analogs .

5-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride (CAS: 1073968-65-6)

  • Structure: Fully saturated quinoline core with methoxy at position 5.
  • Properties : Lower molecular weight (199.68 g/mol) and higher polarity due to the absence of halogens. Used in neurological research targeting serotonin receptors .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Halogen Substituents Key Functional Groups CAS Number
This compound* C₁₀H₆Cl₃NO 262.52 Cl (3,4,8) OCH₃ (5) Not Provided
4,8-Dichloro-5-methoxyquinoline C₁₀H₇Cl₂NO 228.08 Cl (4,8) OCH₃ (5) 63010-44-6
5-Chloro-8-methoxy-THQ·HCl C₁₀H₁₃Cl₂NO 234.12 Cl (5) OCH₃ (8), NH (sat.) 1251925-38-8
4-Amino-5-chloro-8-methoxyquinoline C₁₀H₉ClN₂O 208.64 Cl (5) OCH₃ (8), NH₂ (4) 1189107-27-4

*Theoretical values based on structural analogs.

Key Research Findings

  • Synthetic Routes: Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is common for methoxy-substituted quinolines, while halogenation often requires electrophilic substitution or directed ortho-metalation .
  • Biological Activity : Methoxy groups enhance membrane permeability, but excessive halogenation may lead to off-target toxicity, as observed in brominated analogs .

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